Verubulin

描述

作用机制

维鲁布林通过与微管蛋白上的秋水仙碱结合位点结合而发挥作用,抑制微管蛋白的聚合。 这种微管形成的破坏导致细胞骨架的失稳,最终导致癌细胞的细胞周期停滞和凋亡 . 涉及的分子靶标包括微管蛋白和调节微管动力学的相关蛋白 .

准备方法

维鲁布林可以通过一系列反应合成,这些反应涉及与嘧啶部分稠合的环己烷或环庚烷环。 合成路线通常涉及在中等至良好的产率下,4-氯嘧啶与各种胺的反应 . 工业生产方法可能涉及将其封装在基于钙或镁交联藻酸盐的生物相容纳米容器中,以保持其细胞毒活性 .

化学反应分析

维鲁布林经历了几种类型的化学反应,包括:

取代反应: 2,4-二氯四氢喹唑啉与4-甲氧基-N-甲基苯胺的反应导致生成多种产物的混合物,主要来自两倍取代.

氧化和还原反应: 这些反应对于维鲁布林来说鲜有报道,但其类似物在特定条件下可能会发生这种转化。

常用试剂和条件: 典型试剂包括各种胺和氯嘧啶,反应条件涉及中等温度和二甲基甲酰胺等溶剂.

科学研究应用

维鲁布林具有广泛的科学研究应用,包括:

相似化合物的比较

维鲁布林在微管蛋白聚合抑制剂中独树一帜,因为它特异性地与秋水仙碱结合位点结合,并具有强大的细胞毒活性。 类似的化合物包括:

喜树碱 A-4: 另一种具有类似作用机制但化学结构不同的微管蛋白聚合抑制剂.

生物活性

Verubulin, also known as Azixa or MPC-6827, is a synthetic compound that has garnered attention for its potent biological activity as a tubulin polymerization inhibitor. This article explores its mechanisms of action, efficacy in cancer treatment, and potential applications in neuroimaging, drawing from diverse research findings and case studies.

This compound exerts its biological effects primarily through the inhibition of tubulin polymerization. It binds to the colchicine-binding sites on tubulin, disrupting microtubule dynamics, which is crucial for cell division and intracellular transport. This action leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Structure-Activity Relationship (SAR)

Recent studies have explored various analogues of this compound to enhance its efficacy and reduce toxicity. Notably, a series of this compound analogues were synthesized and tested against several cancer cell lines:

- Cytotoxicity Testing : The cytotoxic effects were evaluated using the MTT assay on human breast cancer (MCF7), lung carcinoma (A549), and non-cancerous cell lines (HEK293T). The results indicated that certain analogues retained high cytotoxicity similar to the parent compound, while modifications in the molecular structure significantly impacted their activity levels.

Table 1: Cytotoxicity of this compound Analogues

| Compound | IC50 (nM) | Cell Line | Comments |

|---|---|---|---|

| This compound (1) | 5.0 | MCF7 | Reference compound |

| 2c | 4.5 | MCF7 | High activity |

| 2m | 3.8 | A549 | Chlorine substituent enhanced activity |

| 2k | 50 | MCF7 | Reduced due to steric hindrance |

Efficacy in Cancer Treatment

In clinical trials, this compound has shown promise as an adjunct therapy in combination with radiation for treating glioblastoma multiforme (GBM). A Phase II study assessed the safety and efficacy of this compound when combined with standard treatments like temozolomide and radiotherapy. The study reported manageable side effects and some instances of tumor stabilization.

Case Study: Phase II Trial Results

- Patient Population : 55 patients with newly diagnosed GBM.

- Treatment Regimen : this compound combined with standard care.

- Outcomes :

- Complete response: 1 patient

- Partial response: 3 patients

- Stable disease: 24 patients

Applications in Neuroimaging

This compound's potential extends beyond oncology; it is being investigated for use in positron emission tomography (PET) imaging to visualize microtubules in the brain. Preliminary studies using [^11C]this compound have demonstrated variable uptake in rodent models, particularly highlighting differences between mouse and rat brains.

PET Imaging Findings

- In Vivo Studies :

- Initial whole brain uptake was measured at approximately 3.3 SUV in rats, decreasing over time.

- In blocking experiments with this compound, an increase in radioactivity was observed, indicating specific binding properties.

Table 2: PET Imaging Results with [^11C]this compound

| Species | Initial Uptake (SUV) | Final Uptake (SUV) | Comments |

|---|---|---|---|

| Mouse | 3.2 | <2 | Decrease over time |

| Rat | 4.0 | Steady decrease | Increased binding upon blocking |

属性

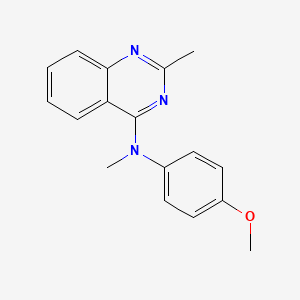

IUPAC Name |

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-12-18-16-7-5-4-6-15(16)17(19-12)20(2)13-8-10-14(21-3)11-9-13/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHCRNMVYDHVDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827031-83-4 | |

| Record name | Verubulin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827031834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verubulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05585 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VERUBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X97O9FTB92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。